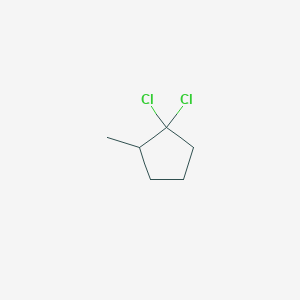
Cyclopentane, 1,1-dichloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane,1,1-dichloro-2-methyl-(9ci) is an organic compound with the molecular formula C6H10Cl2 It is a derivative of cyclopentane, where two chlorine atoms and one methyl group are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentane,1,1-dichloro-2-methyl-(9ci) can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentane,1,1-dichloro-2-methyl-(9ci) may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane,1,1-dichloro-2-methyl-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2-methylcyclopentane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 2-methylcyclopentanol or other substituted derivatives.
Reduction: Formation of 2-methylcyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Applications De Recherche Scientifique
Cyclopentane,1,1-dichloro-2-methyl-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Cyclopentane,1,1-dichloro-2-methyl-(9ci) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane,1,2-dichloro-: Similar structure but with chlorine atoms at different positions.
Cyclopentane,1,1-dibromo-2-methyl-: Bromine atoms instead of chlorine.
Cyclohexane,1,1-dichloro-2-methyl-: Larger ring structure with similar substitutions.
Uniqueness
Cyclopentane,1,1-dichloro-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H10Cl2 |
|---|---|
Poids moléculaire |
153.05 g/mol |
Nom IUPAC |
1,1-dichloro-2-methylcyclopentane |
InChI |
InChI=1S/C6H10Cl2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3 |
Clé InChI |
KLVITAQNOAJSCM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



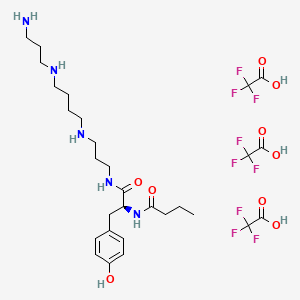
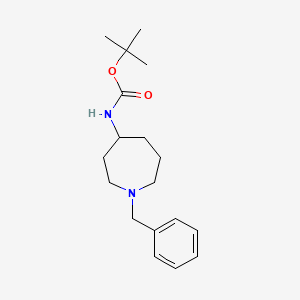
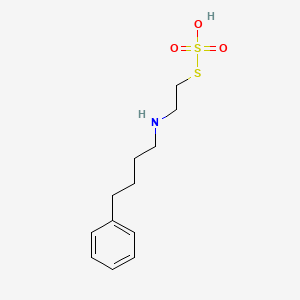
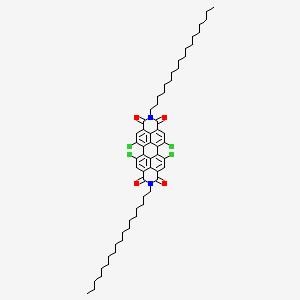
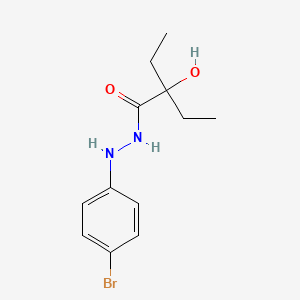
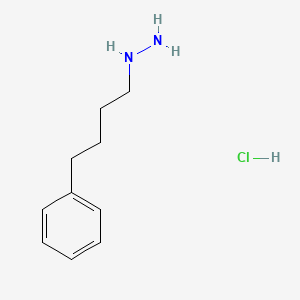

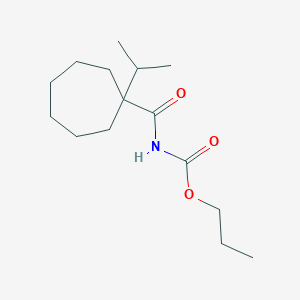

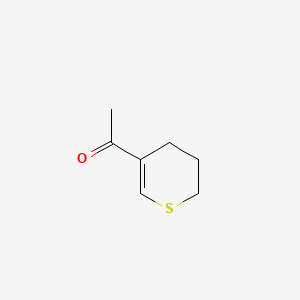
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
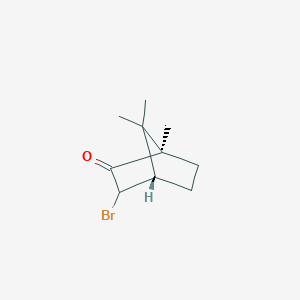
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
